molecular formula C17H23N5O B12410387 Cholesterol 24-hydroxylase-IN-1

Cholesterol 24-hydroxylase-IN-1

Cat. No.: B12410387
M. Wt: 313.4 g/mol
InChI Key: MYSVNUHQXQZBQE-UHFFFAOYSA-N
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Description

Cholesterol 24-hydroxylase-IN-1 is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Biological Activity

Cholesterol 24-hydroxylase-IN-1 (CYP46A1 inhibitor) is a compound that plays a significant role in modulating cholesterol metabolism, particularly in the central nervous system (CNS). This article delves into its biological activity, mechanisms of action, and implications for neurological health, supported by relevant studies and data.

Overview of Cholesterol 24-Hydroxylase (CYP46A1)

CYP46A1 is a cytochrome P450 enzyme predominantly expressed in the brain, responsible for converting cholesterol into 24S-hydroxycholesterol (24S-HC), which is crucial for cholesterol turnover and homeostasis in the CNS. This enzymatic activity is vital for maintaining cholesterol balance, especially given that excess cholesterol can lead to neurodegenerative conditions.

Key Functions of CYP46A1:

  • Cholesterol Removal : CYP46A1 catalyzes the hydroxylation of cholesterol to produce 24S-HC, which is then eliminated from the brain. This process accounts for approximately 75-85% of cholesterol removal in humans and 40-50% in mice .
  • Regulation of Cholesterol Homeostasis : The enzyme's activity is closely linked to the regulation of brain cholesterol levels, influencing both synthesis and turnover .
  • Neurological Implications : Alterations in CYP46A1 activity have been associated with various neurological disorders, including Alzheimer's disease and hypoxic-ischemic encephalopathy (HIE) .

Biological Activity of this compound

This compound acts as a selective inhibitor of CYP46A1. Its biological activity can be summarized as follows:

  • Inhibition of 24S-HC Production : By inhibiting CYP46A1, this compound reduces the conversion of cholesterol to 24S-HC, thereby increasing cholesterol levels within the brain. This can have both positive and negative effects depending on the context .
  • Impact on Neurodegeneration : Studies suggest that inhibiting CYP46A1 may protect against neurodegenerative processes by preventing excessive depletion of cholesterol, which is essential for neuronal function . However, prolonged inhibition could lead to cholesterol accumulation and associated toxicity.

Case Studies and Research Findings

  • Neonatal Hypoxia-Ischemia : A study demonstrated that following hypoxic-ischemic injury in neonatal mice, there was a significant upregulation of CYP46A1, leading to increased levels of 24S-HC in both serum and brain tissue. This suggests that modulation of CYP46A1 could be a therapeutic target for managing HIE .
  • Alzheimer's Disease Models : Research involving transgenic mouse models has shown that inhibiting CYP46A1 with compounds like soticlestat led to improved survival rates and reduced neuroinflammation, indicating potential benefits in Alzheimer's disease pathology .
  • Pharmacological Studies : In vitro studies have indicated that this compound effectively inhibits CYP46A1 activity with an IC50 value demonstrating its potency as a therapeutic agent .

Data Table: Effects of this compound

Study FocusFindingsReference
Neonatal Hypoxia-IschemiaIncreased CYP46A1 expression correlating with higher serum 24S-HC levels post-injury
Alzheimer's DiseaseInhibition led to reduced neuroinflammation and improved survival in transgenic models
PharmacodynamicsDemonstrated effective inhibition of CYP46A1 with significant biological implications

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Diseases:

  • Alzheimer's Disease: Soticlestat has shown promise in reducing levels of 24(S)-hydroxycholesterol, which is linked to neuronal death and amyloid-beta accumulation. Studies indicate that inhibiting CH24H may mitigate these pathological features, offering a potential therapeutic pathway for Alzheimer's disease .
  • Huntington's Disease: Modulation of CH24H activity has been observed to affect symptoms in animal models of Huntington's disease. By adjusting cholesterol metabolism through soticlestat, researchers aim to alleviate some of the neurodegenerative processes associated with this condition .

2. Epilepsy:

  • Soticlestat is currently being evaluated in clinical trials for its efficacy in treating epilepsy. Preclinical studies have demonstrated that it can lower brain 24(S)-hydroxycholesterol levels, correlating with reduced seizure activity in mouse models. This suggests that CH24H inhibition may help manage seizure disorders by restoring excitatory/inhibitory balance in the brain .

3. Other Neurological Disorders:

  • Research indicates that alterations in CH24H activity are associated with various conditions such as spinocerebellar ataxias and amyotrophic lateral sclerosis (ALS). By targeting this enzyme, soticlestat may provide therapeutic benefits across a spectrum of neurological diseases characterized by disrupted cholesterol metabolism .

Case Studies and Research Findings

StudyFocusFindings
Soticlestat in APP/PS1-Tg Mice Alzheimer's ModelDemonstrated improved survival rates and reduced 24(S)-hydroxycholesterol levels; significant impact on excitatory/inhibitory balance .
CYP46A1 Activity Modulation Huntington's DiseaseAlterations in CH24H activity showed potential benefits in symptom management; ongoing investigations into clinical relevance .
Epilepsy Trials Clinical EvaluationEarly-phase trials suggest a correlation between reduced seizure frequency and lower brain 24(S)-hydroxycholesterol levels; ongoing assessments are critical for validation .

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(4-methylpyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N5O/c1-13-10-19-22(12-13)15-4-7-18-11-16(15)21-8-5-14(6-9-21)17(23)20(2)3/h4,7,10-12,14H,5-6,8-9H2,1-3H3

InChI Key

MYSVNUHQXQZBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=NC=C2)N3CCC(CC3)C(=O)N(C)C

Origin of Product

United States

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